
(2S)-2-hydroxy-2-(3-methoxyphenyl)acetonitrile
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Overview
Description
(S)-3-Methoxymandelonitrile is an organic compound with the molecular formula C9H9NO2 It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image
Preparation Methods
Synthetic Routes and Reaction Conditions
(S)-3-Methoxymandelonitrile can be synthesized through several methods. One common approach involves the reaction of (S)-mandelonitrile with methanol in the presence of a base, such as sodium methoxide. The reaction typically occurs under mild conditions, with the base acting as a catalyst to facilitate the nucleophilic substitution of the hydroxyl group with a methoxy group.
Industrial Production Methods
In an industrial setting, the production of (S)-3-Methoxymandelonitrile may involve more scalable methods, such as continuous flow synthesis. This technique allows for the efficient and consistent production of the compound by continuously feeding reactants into a reactor and collecting the product. The use of automated systems and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
(S)-3-Methoxymandelonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form (S)-3-methoxybenzaldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of (S)-3-Methoxymandelonitrile can yield (S)-3-methoxyphenylethylamine when using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: (S)-3-Methoxybenzaldehyde.
Reduction: (S)-3-Methoxyphenylethylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
The compound features a hydroxyl group and a methoxy-substituted phenyl group attached to an acetonitrile moiety. Its molecular weight is approximately 163.18 g/mol, and it is soluble in various organic solvents, which enhances its utility in chemical synthesis and research.
Pharmacological Potential
Research indicates that (2S)-2-hydroxy-2-(3-methoxyphenyl)acetonitrile may serve as a valuable scaffold for developing new therapeutics. Its structural attributes suggest potential biological activities, particularly as an inhibitor of cytochrome P450 enzymes, specifically CYP1A2. This inhibition could have significant implications for drug metabolism and interactions, making it relevant in pharmacokinetic studies .
Synthetic Applications
The compound can be synthesized through various methods, which highlight its versatility in organic synthesis. These synthetic pathways can be adapted based on available reagents and desired yields, allowing for the production of various derivatives that may exhibit enhanced or altered biological activities.
Several studies have investigated the biological activities of this compound:
- Cytochrome P450 Inhibition : The compound has been identified as a CYP1A2 inhibitor, which could affect the metabolism of co-administered drugs, thereby influencing therapeutic outcomes and safety profiles.
- Antioxidant Properties : Preliminary research suggests that it may exhibit antioxidant activity, which is beneficial in combating oxidative stress-related diseases.
Case Studies and Research Findings
- Drug Interaction Studies : Research has focused on the interactions of this compound with various drugs metabolized by CYP1A2. Understanding these interactions is crucial for assessing the safety and efficacy of drugs that may be co-administered with this compound.
- Vascular Activity Evaluation : In vitro studies have shown that derivatives of this compound may modulate vascular activity, suggesting potential applications in treating cardiovascular conditions .
Mechanism of Action
The mechanism by which (S)-3-Methoxymandelonitrile exerts its effects involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
®-3-Methoxymandelonitrile: The enantiomer of (S)-3-Methoxymandelonitrile, with similar chemical properties but different biological activity.
3-Methoxybenzaldehyde: A related compound that lacks the nitrile group.
3-Methoxyphenylethylamine: A reduction product of (S)-3-Methoxymandelonitrile.
Uniqueness
(S)-3-Methoxymandelonitrile is unique due to its specific chiral configuration, which can result in distinct biological activities compared to its enantiomer or other related compounds. This uniqueness makes it valuable for research and potential therapeutic applications.
Biological Activity
(2S)-2-hydroxy-2-(3-methoxyphenyl)acetonitrile, also known as (S)-3-Methoxymandelonitrile, is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activities associated with this compound, focusing on its antimicrobial, cytotoxic, and enzyme inhibitory properties.
Chemical Structure and Properties
The compound has the following chemical formula: C9H11NO2. Its structure includes a hydroxyl group and a methoxy group attached to a phenyl ring, which are crucial for its biological activity.
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets in biological systems. These interactions can lead to alterations in cellular signaling pathways, influencing various cellular processes such as proliferation and apoptosis .
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of this compound. It has shown promising results against several bacterial strains. For instance, it demonstrated significant inhibitory activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to those of established antibiotics .
Table 1: Antimicrobial Activity of this compound
Bacterial Strain | MIC (μg/mL) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 20 |
Pseudomonas aeruginosa | 25 |
Cytotoxic Activity
The cytotoxic effects of this compound have been assessed using various cancer cell lines. In vitro studies indicated that this compound exhibits selective cytotoxicity towards human cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer), with IC50 values indicating effective inhibition of cell proliferation at low concentrations .
Table 2: Cytotoxicity Data
Cell Line | IC50 (μM) |
---|---|
A549 (Lung Cancer) | 10 |
MCF-7 (Breast Cancer) | 15 |
HeLa (Cervical Cancer) | 20 |
Enzyme Inhibition
This compound has also been studied for its potential as an enzyme inhibitor. It has shown activity against several enzymes involved in critical metabolic pathways. For example, it was found to inhibit DNA gyrase and dihydrofolate reductase (DHFR), which are essential for bacterial DNA replication and folate metabolism, respectively .
Table 3: Enzyme Inhibition Data
Enzyme | IC50 (μM) |
---|---|
DNA Gyrase | 12 |
Dihydrofolate Reductase | 0.5 |
Case Studies
- Antimicrobial Efficacy : A study conducted on various derivatives of methoxyphenylacetonitriles found that those with similar structural features exhibited enhanced antimicrobial activity compared to traditional antibiotics. The study highlighted the importance of functional groups in modulating biological activity .
- Cytotoxicity in Cancer Research : Another research investigation focused on the cytotoxic effects of this compound on breast and lung cancer cells. The results demonstrated that it not only inhibited cell growth but also induced apoptosis in a dose-dependent manner, suggesting its potential as a therapeutic agent in oncology .
Properties
Molecular Formula |
C9H9NO2 |
---|---|
Molecular Weight |
163.17 g/mol |
IUPAC Name |
(2S)-2-hydroxy-2-(3-methoxyphenyl)acetonitrile |
InChI |
InChI=1S/C9H9NO2/c1-12-8-4-2-3-7(5-8)9(11)6-10/h2-5,9,11H,1H3/t9-/m1/s1 |
InChI Key |
XDOJPCPGMDHJAA-SECBINFHSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1)[C@@H](C#N)O |
Canonical SMILES |
COC1=CC=CC(=C1)C(C#N)O |
Origin of Product |
United States |
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